Bienvenue dans la boutique en ligne BenchChem!

Pyrido[2,3-b]pyrazin-6-amine

p38α MAP kinase kinase inhibitor scaffold comparison

Procure Pyrido[2,3-b]pyrazin-6-amine (95%) as a defined, unsubstituted core for kinase and cholinesterase programs. Its pyrido[2,3-b]pyrazine regiochemistry ensures >90% synthesis yields versus poor regioisomer results. Leverage its demonstrated 2.1-fold potency advantage over quinoxaline analogs in p38α MAPK assays (IC₅₀ = 38 nM) to efficiently build focused libraries and accelerate hit-to-lead campaigns.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 65257-68-3
Cat. No. B188559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-b]pyrazin-6-amine
CAS65257-68-3
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=NC=CN=C21)N
InChIInChI=1S/C7H6N4/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H,(H2,8,10,11)
InChIKeyPOUPCZFBDRVLNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-b]pyrazin-6-amine (CAS 65257-68-3): Sourcing Guide and Core Chemical Profile


Pyrido[2,3-b]pyrazin-6-amine (CAS 65257-68-3, also referenced as NSC 59671) is an unsubstituted fused heterocyclic core comprising pyridine and pyrazine rings with a primary amine substituent at the 6-position [1]. This scaffold serves as a privileged building block for medicinal chemistry programs targeting kinases and cholinesterases, with reported derivatives demonstrating nanomolar-range inhibitory activity [2]. Its molecular formula is C7H6N4 with a molecular weight of 146.15 g/mol, providing a compact, synthetically versatile core for fragment-based drug discovery and scaffold-hopping campaigns .

Why Pyrido[2,3-b]pyrazin-6-amine Cannot Be Interchanged with Other Pyridopyrazine Derivatives


Procurement decisions involving pyridopyrazine scaffolds cannot rely on class-level interchangeability due to pronounced structure-activity divergence arising from regiochemistry and substitution patterns. The pyrido[2,3-b]pyrazine framework is regioisomeric with pyrido[3,4-b]pyrazine, and the two systems exhibit markedly different synthetic behavior and biological profiles [1]. Furthermore, even within the pyrido[2,3-b] series, substitution at the 6-amine position versus the 3-aryl position yields distinct potency and selectivity outcomes against cholinesterase isoforms, as demonstrated in comparative studies where 3-(3'-nitrophenyl) substitution produced dual AChE/BChE inhibition while 3-(3'-methylphenyl) substitution conferred BChE selectivity [2]. The unsubstituted 6-amine core therefore represents a defined starting point with known synthetic entry vectors distinct from pre-functionalized analogs.

Quantitative Differentiation Evidence for Pyrido[2,3-b]pyrazin-6-amine and Derivatives


Superior p38α MAP Kinase Inhibition of Pyrido[2,3-b]pyrazine Core versus Quinoxaline Core

Direct scaffold comparison demonstrates that pyrido[2,3-b]pyrazine-based compound 9e exhibits superior p38α MAP kinase inhibition (IC50 = 38 nM) compared to the structurally analogous quinoxaline-based compound 6f (IC50 = 81 nM), representing a 2.1-fold potency advantage when the quinoxaline core is replaced with pyrido[2,3-b]pyrazine [1]. Both compounds share identical substitution patterns, isolating the core heterocycle as the differentiating variable.

p38α MAP kinase kinase inhibitor scaffold comparison inflammation

Selectivity Profile Differentiation Between Cholinesterase Isoforms via Substitution Pattern

Substitution at the 3-position of the pyrido[2,3-b]pyrazine core determines isoform selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The 3-(3'-nitrophenyl) derivative (6n) functions as a potent dual inhibitor with IC50 values of 0.466 ± 0.121 μM against AChE and 1.89 ± 0.05 μM against BChE, while the 3-(3'-methylphenyl) derivative (6c) exhibits BChE-selective inhibition (IC50 = 0.583 ± 0.052 μM) and the 3-(3'-fluorophenyl) derivative (6f) shows AChE-selective inhibition (IC50 = 0.899 ± 0.10 μM) [1]. The unsubstituted 6-amine core serves as the common synthetic precursor for accessing this tunable selectivity profile.

cholinesterase Alzheimer's disease selectivity dual inhibitor

ALK Kinase Inhibition Potency in Tetrahydropyrido[2,3-b]pyrazine Series

Tetrahydropyrido[2,3-b]pyrazines, which incorporate the saturated analog of the pyrido[2,3-b]pyrazine core, have been developed as ring-constrained analogs of aminopyridine kinase scaffolds and demonstrate potent ALK inhibition with IC50 values of approximately 10 nM in enzymatic assays and approximately 150 nM in cellular assays [1]. While this evidence pertains to the tetrahydropyrido derivative class rather than the unsubstituted 6-amine core directly, it establishes the broader scaffold's capacity for single-digit nanomolar kinase inhibition when appropriately functionalized.

ALK inhibitor anaplastic lymphoma kinase cancer kinase

Overcoming Erlotinib Resistance in EGFR-Mutant NSCLC Models

Pyrido[2,3-b]pyrazine derivatives demonstrate activity against both erlotinib-sensitive (PC9, IC50 = 0.09 μM) and erlotinib-resistant (PC9-ER, IC50 = 0.15 μM) non-small cell lung cancer cell lines, indicating potential to overcome T790M-mediated resistance [1]. The relatively small shift in potency (0.09 μM vs 0.15 μM) between sensitive and resistant lines contrasts with the complete loss of activity observed with first-generation EGFR inhibitors, establishing a meaningful differentiation for programs targeting resistant disease.

EGFR inhibitor erlotinib resistance T790M mutation NSCLC

Regioselective Synthetic Access: Pyrido[2,3-b]pyrazine vs Pyrido[3,4-b]pyrazine

Synthesis of pyrido[2,3-b]pyrazine derivatives via the Hinsberg reaction from 2,3-diaminopyridine proceeds with >90% yield under optimized conditions (room temperature, anhydrous methanol or chloroform), whereas analogous reactions with 3,4-diaminopyridine to produce pyrido[3,4-b]pyrazine derivatives give significantly inferior results under identical conditions [1]. The kinetic studies demonstrate that reactions with ethyl pyruvate are 2 to 800 times faster than with pyruvic acid, providing a tunable synthetic window for derivative preparation [1].

regioselective synthesis Hinsberg reaction building block medicinal chemistry

Evidence-Based Application Scenarios for Pyrido[2,3-b]pyrazin-6-amine (CAS 65257-68-3)


p38α MAP Kinase Inhibitor Lead Generation

Use pyrido[2,3-b]pyrazin-6-amine as a core scaffold for developing novel p38α MAP kinase inhibitors. Direct comparative data demonstrate that pyrido[2,3-b]pyrazine-based compounds achieve superior potency (IC50 = 38 nM) compared to structurally analogous quinoxaline-based compounds (IC50 = 81 nM) [1]. Programs requiring nanomolar-range p38α inhibition for inflammatory disease applications can leverage this 2.1-fold potency advantage to accelerate hit identification and reduce the number of compounds requiring synthesis and screening.

Cholinesterase Inhibitor Development with Tunable Isoform Selectivity

Employ pyrido[2,3-b]pyrazin-6-amine as the synthetic precursor for generating a focused library of 3-aryl substituted derivatives targeting Alzheimer's disease research. The substitution pattern at the 3-position directly modulates selectivity between AChE and BChE, with reported derivatives showing dual inhibition (6n, AChE IC50 = 0.466 μM, BChE IC50 = 1.89 μM), BChE-selective inhibition (6c, IC50 = 0.583 μM), or AChE-selective inhibition (6f, IC50 = 0.899 μM) [2]. This tunable profile enables parallel exploration of multiple therapeutic hypotheses from a single core procurement.

EGFR Inhibitor Programs Targeting Erlotinib-Resistant NSCLC

Utilize pyrido[2,3-b]pyrazine-based scaffolds for developing EGFR inhibitors capable of overcoming acquired resistance. Pyrido[2,3-b]pyrazine derivatives maintain antiproliferative activity against both erlotinib-sensitive (PC9, IC50 = 0.09 μM) and erlotinib-resistant (PC9-ER, IC50 = 0.15 μM) NSCLC cell lines harboring the T790M mutation [3]. The retention of activity against resistant models makes this scaffold suitable for programs specifically targeting the significant clinical challenge of EGFR T790M-mediated resistance, where first-generation inhibitors fail.

Parallel Synthesis and Library Construction via Regioselective Chemistry

Leverage the regioselective synthetic accessibility of the pyrido[2,3-b]pyrazine scaffold for parallel library construction and fragment-based drug discovery. The Hinsberg reaction from 2,3-diaminopyridine provides pyrido[2,3-b]pyrazine derivatives in >90% yield, in contrast to the poor yields obtained for regioisomeric pyrido[3,4-b]pyrazine derivatives under identical conditions [4]. The 2- to 800-fold rate acceleration achievable with ethyl pyruvate versus pyruvic acid provides a tunable reaction window for optimizing library synthesis protocols and ensuring reproducible, high-purity compound deliveries for high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrido[2,3-b]pyrazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.